2-(1,3-oxazol-4-yl)acetic acid chemical structure and properties
2-(1,3-oxazol-4-yl)acetic acid chemical structure and properties
Topic: 2-(1,3-Oxazol-4-yl)acetic Acid: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Oxazole Scaffold in Drug Design
2-(1,3-oxazol-4-yl)acetic acid is a critical heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of bioactive small molecules. While the unsubstituted parent compound (C₅H₅NO₃) is often utilized as a transient intermediate or theoretical model, its substituted derivatives—particularly 2-aryl-5-methyl-4-oxazoleacetic acids —are stable, isolable pharmacophores found in antidiabetic (PPAR agonists), anti-inflammatory (COX-2 inhibitors), and antimicrobial agents.
This guide provides a rigorous technical analysis of the structural properties, synthetic pathways, and reactivity profiles of the 2-(1,3-oxazol-4-yl)acetic acid core, distinguishing between the fundamental parent structure and its clinically relevant analogs.
Chemical Identity and Structural Analysis[1]
The core structure consists of a 1,3-oxazole ring substituted at the 4-position with an acetic acid moiety.[1] The 1,3-oxazole ring is a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 3.
2.1 Nomenclature and Identifiers[2]
| Property | Parent Compound | Key Derivative (Reference Standard) |
| IUPAC Name | 2-(1,3-oxazol-4-yl)acetic acid | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid |
| CAS Number | Not widely listed (Parent) | 107367-98-6 |
| Formula | C₅H₅NO₃ | C₁₂H₁₁NO₃ |
| Mol. Weight | 127.10 g/mol | 217.22 g/mol |
| SMILES | OC(=O)Cc1cocn1 | CC1=C(N=C(O1)C2=CC=CC=C2)CC(=O)O |
Note on Isomerism: Distinction is critical. The 1,3-oxazole-4-yl isomer discussed here is distinct from the 1,2-oxazol-4-yl (isoxazole) and 1,3-thiazol-4-yl analogs, which have different electronic profiles and metabolic stabilities.
2.2 Electronic Structure and Tautomerism
The 1,3-oxazole ring is π-deficient relative to furan but π-excessive relative to pyridine. The oxygen atom contributes a lone pair to the aromatic sextet, while the nitrogen atom acts as a basic center (pKa of conjugate acid ~0.8).[2]
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Acidic Side Chain: The methylene group at C4 connects the carboxylic acid to the aromatic ring.[2] The pKa of the acetic acid group is typically 3.5 – 4.0 , slightly lower than acetic acid (4.[2]76) due to the electron-withdrawing inductive effect (-I) of the oxazole ring.[2]
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Conformation: The free rotation of the C4-CH2 bond allows the carboxylic acid to adopt multiple conformations, facilitating binding to diverse protein pockets (e.g., interacting with Arg/Lys residues in enzyme active sites).[2]
Physicochemical Properties[1][3][4][5][6][7][8]
The physical properties of the parent compound are often inferred from its stable esters or substituted analogs due to the high reactivity (decarboxylation risk) of the unsubstituted acid.[2]
Comparative Properties Table
| Property | Parent (Predicted) | 2-Phenyl-5-Methyl Derivative (Exp.) |
| Physical State | Solid / Viscous Oil | White Crystalline Solid |
| Melting Point | N/A (Unstable) | 131 – 133 °C [1] |
| Boiling Point | ~320 °C (Dec.) | 411.7 °C (Predicted) |
| pKa (Acid) | 3.65 ± 0.10 | 3.80 ± 0.10 |
| LogP | -0.2 (Hydrophilic) | 2.5 (Lipophilic) |
| Solubility | High in H₂O, MeOH | Low in H₂O; High in DMSO, DCM |
Synthetic Pathways[1]
Synthesis of the 4-oxazoleacetic acid core requires constructing the oxazole ring around the acetic acid precursor or functionalizing a pre-formed oxazole.[2]
4.1 Methodology Analysis
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Method A: Cyclization of α-Halo Ketones (Hantzsch/Cornforth)
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Mechanism: Condensation of an amide with an α-halo-β-keto ester.
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Utility: Best for generating 2,5-disubstituted derivatives.[2]
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Method B: Aspartic Acid Cyclization
4.2 Visualization: Synthetic Logic Flow[2]
Figure 1: Convergent synthetic pathways to the 2-(1,3-oxazol-4-yl)acetic acid scaffold. The ester hydrolysis step is critical and typically performed under mild basic conditions (LiOH) to prevent ring opening.[2]
Reactivity and Stability Profile
5.1 Decarboxylation Risk
Heteroaryl acetic acids are prone to thermal decarboxylation.[2]
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Mechanism: The electron-withdrawing nature of the oxazole ring at the C4 position stabilizes the carbanion/enolate intermediate formed upon loss of CO₂.[2]
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Mitigation: Store as the ethyl or methyl ester or as a sodium salt .[2] Avoid high temperatures (>150°C) under acidic conditions.[2]
5.2 Functionalization
The acetic acid tail serves as a handle for coupling reactions:
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Amide Coupling: Reaction with primary/secondary amines using EDC/HOBt or HATU yields oxazole-acetamides, common in kinase inhibitors.[2]
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Esterification: Protection as a tert-butyl ester allows modification of the C2 or C5 positions of the oxazole ring (e.g., via lithiation) without affecting the side chain.[2]
Medicinal Chemistry Applications
6.1 Bioisosterism
The 1,3-oxazole ring is a classical bioisostere for:
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Thiazoles: Oxazoles are less lipophilic (lower LogP) and more metabolically stable against oxidative S-oxidation.[2]
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Pyridines: Provides a similar planar geometry but with different hydrogen-bonding acceptor capabilities.[2]
6.2 Case Study: PPAR Agonists
Derivatives of 2-(1,3-oxazol-4-yl)acetic acid have been extensively explored as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating Type 2 Diabetes.
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Mechanism: The acidic head group mimics the carboxylate of fatty acids (endogenous ligands), while the oxazole core acts as a rigid linker orienting the hydrophobic tail into the receptor's ligand-binding pocket.[2]
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Example: 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) serves as a lead compound where the phenyl ring provides hydrophobic contacts and the acetic acid forms a salt bridge with tyrosine residues in the active site [2].
Safety and Handling
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Hazard Classification: Generally classified as Irritant (Xi) .[2]
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Storage:
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Parent Acid: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
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Esters/Derivatives: Stable at 2-8°C.
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Incompatibility: Strong oxidizing agents and strong bases (which may cause ring opening at elevated temperatures).[2]
References
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PubChem Compound Summary. (2025). 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CID 644485). National Center for Biotechnology Information.[2] Available at: [Link][2]
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Takeda Chemical Industries. (1993).[2] Oxazole compounds and their use as antidiabetic and bone-reduction inhibitory agents.[2] US Patent 5,239,080.[2] Available at:
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Fisher Scientific. (2023).[2] Safety Data Sheet: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid.[3][4] Available at: [Link][2]
